![molecular formula C34H22N6S B14255830 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine CAS No. 404824-89-1](/img/structure/B14255830.png)
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a thiophene moiety. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
The synthesis of 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, which is synthesized through a series of reactions including halogenation, coupling, and cyclization . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism by which 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The multiple pyridine rings and thiophene moiety provide multiple binding sites, allowing the compound to form stable chelates with metal ions. These metal complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .
Comparación Con Compuestos Similares
Similar compounds include other multi-pyridine ligands and thiophene-containing ligands. For example:
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: This compound also contains multiple pyridine rings and is used in coordination chemistry.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another multi-pyridine ligand with applications in forming metal complexes.
The uniqueness of 4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine lies in its combination of pyridine and thiophene moieties, which provide distinct electronic properties and binding capabilities .
Propiedades
Número CAS |
404824-89-1 |
|---|---|
Fórmula molecular |
C34H22N6S |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
4-[5-(2,6-dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C34H22N6S/c1-5-15-35-25(9-1)29-19-23(20-30(39-29)26-10-2-6-16-36-26)33-13-14-34(41-33)24-21-31(27-11-3-7-17-37-27)40-32(22-24)28-12-4-8-18-38-28/h1-22H |
Clave InChI |
KDRAJOQIWOOZIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
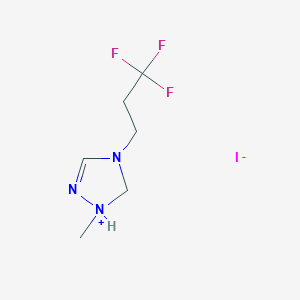
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)

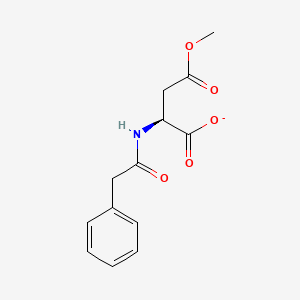
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
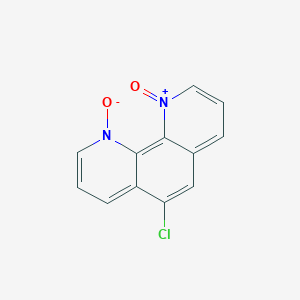
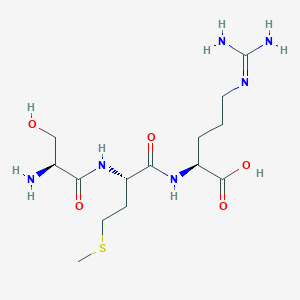
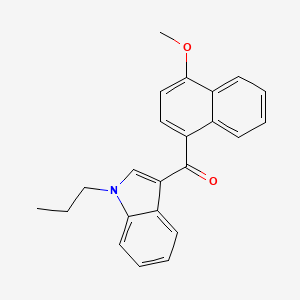

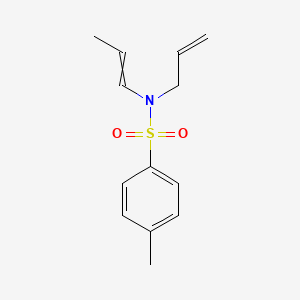
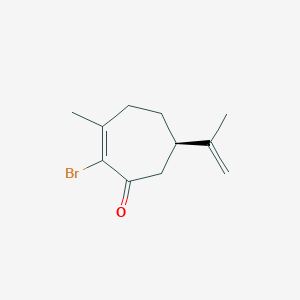
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

